tert-butyl N-[2-(cyclopentylmethyl)-3-hydroxypropyl]carbamate
Overview
Description
“tert-butyl N-[2-(cyclopentylmethyl)-3-hydroxypropyl]carbamate” is an organic compound with the CAS Number: 1697762-05-2 . It has a molecular weight of 257.37 . The IUPAC name for this compound is tert-butyl (3-cyclopentyl-2-(hydroxymethyl)propyl)carbamate .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C14H27NO3/c1-14(2,3)18-13(17)15-9-12(10-16)8-11-6-4-5-7-11/h11-12,16H,4-10H2,1-3H3,(H,15,17) . This code provides a unique identifier for the molecular structure of the compound.
Physical and Chemical Properties Analysis
The compound is a powder at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, and solubility are not available in the current literature.
Scientific Research Applications
Chemical Synthesis and Application in Medicinal Chemistry
Some novel 1,3-disubstituted ureas and phenyl N-substituted carbamates, including derivatives similar to tert-butyl N-[2-(cyclopentylmethyl)-3-hydroxypropyl]carbamate, were synthesized and evaluated for their pharmacological properties. One such compound exhibited significant hypotensive action, while others showed antiarrhythmic activity comparable to that of the reference drug Propranolol (Chalina, Chakarova, & Staneva, 1998).
Role in Nucleotide Analogue Synthesis
The compound tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate serves as a critical intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, highlighting its importance in the development of nucleotide-based therapeutics and research tools (Ober, Marsch, Harms, & Carell, 2004).
Chromatographic Applications
In chromatography research, tert-butyl (N-hydroxy) carbamate has been used as a co-modifier in cyclodextrin-modified mobile phases for the reversed-phase high-performance liquid chromatographic separation of polyaromatic hydrocarbons (PAHs). This demonstrates its utility in improving chromatographic separations and analytical methodologies (Husain, Christian, & Warner, 1995).
Organic Synthesis and Chemical Reactions
Intermediate in Natural Product Synthesis
(R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate has been synthesized as an intermediate of the natural product jaspine B, which possesses cytotoxic activity against several human carcinoma cell lines. This highlights the compound's relevance in the synthesis of biologically active natural products (Tang et al., 2014).
Safety and Hazards
The compound has been classified under the GHS07 hazard class . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
tert-butyl N-[2-(cyclopentylmethyl)-3-hydroxypropyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO3/c1-14(2,3)18-13(17)15-9-12(10-16)8-11-6-4-5-7-11/h11-12,16H,4-10H2,1-3H3,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFFWQVSVRYCVPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC1CCCC1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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